molecular formula C12H12N2 B143146 1-Methyl-3,4-dihydropyrazino[1,2-a]indole CAS No. 138747-21-4

1-Methyl-3,4-dihydropyrazino[1,2-a]indole

Cat. No.: B143146
CAS No.: 138747-21-4
M. Wt: 184.24 g/mol
InChI Key: SXMBDHBEHYDIFD-UHFFFAOYSA-N
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Description

1-Methyl-3,4-dihydropyrazino[1,2-a]indole is a heterocyclic compound that belongs to the class of pyrazinoindoles. This compound features a fused ring system combining an indole and a pyrazine ring, making it a significant structure in organic and medicinal chemistry. The indole nucleus is known for its presence in many natural and synthetic biologically active compounds, contributing to various pharmacological properties .

Preparation Methods

The synthesis of 1-Methyl-3,4-dihydropyrazino[1,2-a]indole typically involves the reaction of amino acid methyl esters with indole-2-ylmethyl acetates. This reaction proceeds under basic conditions, forming highly reactive 2-alkylideneindolenines, which then undergo Michael-type addition followed by intramolecular cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Methyl-3,4-dihydropyrazino[1,2-a]indole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include methanesulfonic acid (MsOH) under reflux in methanol (MeOH) for Fischer indole synthesis . Major products formed from these reactions include various substituted pyrazinoindoles, which can be further explored for their biological activities.

Scientific Research Applications

1-Methyl-3,4-dihydropyrazino[1,2-a]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3,4-dihydropyrazino[1,2-a]indole involves its interaction with specific molecular targets. For instance, it has been found to act as a partial agonist at MT1 receptors, with no intrinsic activity at MT2 receptors . This selective activity suggests its potential use in developing targeted therapies.

Comparison with Similar Compounds

1-Methyl-3,4-dihydropyrazino[1,2-a]indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and selective biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-methyl-3,4-dihydropyrazino[1,2-a]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-12-8-10-4-2-3-5-11(10)14(12)7-6-13-9/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMBDHBEHYDIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCN2C1=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356601
Record name 1-methyl-3,4-dihydropyrazino[1,2-a]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138747-21-4
Record name 1-methyl-3,4-dihydropyrazino[1,2-a]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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